molecular formula C19H34N2O4 B054464 N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 115491-98-0

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No. B054464
M. Wt: 354.5 g/mol
InChI Key: WMDONTOVXUGLIK-ZSCHJXSPSA-N
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Description

N-Cyclohexylcyclohexanamine, also known as CHC or PCE, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.

Scientific Research Applications

Analytical Toxicology

N-Cyclohexylcyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized and analyzed for its presence in biological matrices. A study by De Paoli et al. (2013) developed a robust method using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor. This research underscores the importance of these substances in forensic toxicology and drug monitoring programs (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Chemical Synthesis

Research on enaminoketones by Jirkovsky (1974) contributed to the understanding of N-substituted 3-amino-2-cyclohexen-1-ones and their reactivity. This work explored their halogenation and reaction with phenyl isocyanates, highlighting the versatile chemistry of cyclohexanamine derivatives in synthesizing potentially pharmacologically active compounds (Jirkovsky, 1974).

Drug Design

Lecinska et al. (2010) described the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides via a Ugi reaction followed by Staudinger/aza-Wittig cyclization. These compounds show potential for new drug designs, showcasing the application of cyclohexylamine derivatives in medicinal chemistry (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).

Biochemical Pharmacology

The metabolism of cyclohexylamine in humans and animals has been extensively studied, providing insights into its biotransformation and potential impacts on health. Research by Renwick and Williams (1972) identified several metabolites of cyclohexylamine, contributing to the understanding of its pharmacokinetics and toxicology (Renwick & Williams, 1972).

Catalysis and Organic Synthesis

Studies have also explored the use of cyclohexanamine derivatives in catalysis and organic synthesis. For example, research on the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts by Liu et al. (2017) highlights the application of these compounds in producing valuable industrial chemicals (Liu, Jia, Xu, Zhang, & Fu, 2017).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDONTOVXUGLIK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583397
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

CAS RN

115491-98-0
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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